Enhanced Lipophilicity vs. Methyl and Ethyl Furan-2-carboxylate Esters for Improved Membrane Permeability
The benzyl furan-2-carboxylate (target compound) demonstrates a significantly higher calculated Log P (2.350) compared to its methyl (0.562) and ethyl (1.52) ester counterparts [1][2]. This increased lipophilicity suggests a greater capacity to passively diffuse across biological membranes, a critical factor for intracellular target engagement and oral bioavailability .
| Evidence Dimension | Calculated Log P (Lipophilicity) |
|---|---|
| Target Compound Data | 2.350 |
| Comparator Or Baseline | Methyl furan-2-carboxylate: 0.562; Ethyl furan-2-carboxylate: 1.52 |
| Quantified Difference | 4.2x higher than methyl ester; 1.5x higher than ethyl ester |
| Conditions | Calculated values based on molecular structure using standard algorithms (e.g., ACD/LogP, XLogP) |
Why This Matters
This property is crucial for researchers selecting a lead compound where enhanced membrane permeability is hypothesized to improve efficacy, directly influencing procurement of the benzyl ester over less lipophilic alternatives.
- [1] SpringerMaterials. (n.d.). Substance Profile: furan-2-carboxylic acid benzyl ester. Retrieved April 23, 2026, from https://materials.springer.com/substanceprofile/docs/smsid_lkmqetidwtnitify View Source
- [2] SpringerMaterials. (n.d.). Substance Profile: methyl furan-2-carboxylate. Retrieved April 23, 2026, from https://materials.springer.com/substanceprofile/docs/smsid_lkmqetidwtnitify View Source
